N-(4-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(4-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic small molecule featuring a pyrrolo[3,2-d]pyrimidine core, a bicyclic heterocycle known for its role in medicinal chemistry due to its structural mimicry of purines. Key structural elements include:
- 3-Cyclopropyl substituent: Introduces steric and electronic effects that modulate binding interactions.
- 7-Phenyl ring: Provides hydrophobic interactions and π-stacking capabilities.
- Thioacetamide linker: Bridges the pyrrolopyrimidine core to the 4-chlorobenzyl group, influencing solubility and metabolic stability.
This compound’s design likely targets kinase or protease enzymes, given the prevalence of pyrrolopyrimidine derivatives in such inhibitors .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O2S/c25-17-8-6-15(7-9-17)12-26-20(30)14-32-24-28-21-19(16-4-2-1-3-5-16)13-27-22(21)23(31)29(24)18-10-11-18/h1-9,13,18,27H,10-12,14H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVURPMDUGIYCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NCC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, structural characteristics, and biological effects based on diverse research findings.
Structural Characteristics
The molecular formula of this compound is C23H19ClN4O2S, with a molecular weight of approximately 450.94 g/mol. Its structure features:
| Component | Description |
|---|---|
| Pyrrolo[3,2-d]pyrimidine Core | Central heterocyclic structure known for diverse pharmacological properties. |
| Chlorobenzyl Group | Enhances lipophilicity and potential receptor interactions. |
| Cyclopropyl Moiety | May contribute to unique biological activities and binding affinities. |
| Thioether Linkage | Increases reactivity and possible interactions with biological targets. |
| Acetamide Group | Known for its role in enhancing solubility and bioavailability. |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often utilizing methodologies such as:
- Formation of the Pyrrolopyrimidine Core : Utilizing cyclization reactions.
- Introduction of the Thioether Linkage : Employing thiol reagents in nucleophilic substitutions.
- Acetylation : Finalizing the structure through acetamide formation.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines, likely due to the inhibition of key signaling pathways involved in tumor growth.
- Antibacterial Properties : Similar compounds have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, indicating potential as antibacterial agents .
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes like acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases .
- Binding Affinity Studies : Molecular docking studies suggest that this compound interacts favorably with specific protein targets, which could lead to the modulation of biological pathways relevant to disease processes .
Case Studies
Several studies have explored the biological implications of compounds structurally related to this compound:
-
Anticancer Activity Study : A study demonstrated that derivatives with similar cores exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting significant anticancer potential .
Compound IC50 (µM) Cell Line Tested Compound A 12.5 MCF7 Compound B 15.0 HeLa - Antibacterial Efficacy : Another study reported that certain derivatives displayed strong antibacterial activity against Staphylococcus aureus and E. coli, highlighting their potential as new antibiotic agents .
Scientific Research Applications
Structural Characteristics
The compound’s molecular formula is with a molecular weight of approximately 465.0 g/mol. The structure includes several noteworthy components:
| Component | Description |
|---|---|
| Pyrrolo[3,2-d]pyrimidine Core | A central heterocyclic structure known for diverse pharmacological properties. |
| Chlorobenzyl Group | Enhances lipophilicity and potential receptor interactions. |
| Cyclopropyl Moiety | May contribute to unique biological activities and binding affinities. |
| Thioether Linkage | Increases reactivity and possible interactions with biological targets. |
| Acetamide Group | Enhances solubility and bioavailability, crucial for pharmacological applications. |
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Preliminary studies suggest potential efficacy against various cancer cell lines due to the inhibition of key signaling pathways involved in tumor growth. For example, derivatives related to this compound have shown IC50 values in the low micromolar range against notable cancer cell lines.
Antibacterial Properties
Similar compounds have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, indicating its potential as an antibacterial agent.
Enzyme Inhibition
The compound may act as an inhibitor for enzymes like acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases.
Binding Affinity Studies
Molecular docking studies suggest favorable interactions with specific protein targets, potentially modulating biological pathways relevant to various diseases.
Case Studies
Several studies have explored the biological implications of compounds structurally related to N-(4-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide:
-
Anticancer Activity Study
- A study demonstrated that derivatives exhibited IC50 values against various cancer cell lines:
Compound IC50 (µM) Cell Line Tested Compound A 12.5 MCF7 Compound B 15.0 HeLa -
Antibacterial Efficacy
- Research reported that derivatives displayed strong antibacterial activity against Staphylococcus aureus and E. coli, highlighting their potential as new antibiotic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substitution Patterns
The following table compares the target compound with analogs sharing the pyrrolo[3,2-d]pyrimidine scaffold:
Key Observations :
- Alkyl vs. Cyclopropyl Groups : The 3-cyclopropyl group in the target compound likely enhances metabolic stability compared to the 3-butyl or 3-ethyl analogs, as cyclopropane’s ring strain reduces oxidative degradation.
- Chlorophenyl Variations : The 4-chlorobenzyl group in the target compound and may improve blood-brain barrier penetration compared to the 3,4-dichlorophenyl group in , which increases hydrophobicity but reduces solubility.
- Thioacetamide vs.
Research Findings and Trends
- Structural Optimization : Replacement of linear alkyl chains (e.g., butyl in ) with cyclopropane demonstrates a trend toward rigidifying substituents to improve pharmacokinetics .
- Crystallography : SHELX software has been pivotal in resolving the stereochemistry of pyrrolopyrimidine derivatives, aiding in structure-activity relationship (SAR) studies.
- Lumping Strategies : Compounds like the target and could be grouped in computational models due to shared core features, though substituent-specific effects necessitate individual validation .
Q & A
Q. What synthetic strategies are effective for constructing the pyrrolo[3,2-d]pyrimidine core in this compound?
The pyrrolo[3,2-d]pyrimidine core is typically synthesized via multi-step reactions, starting with cyclization of substituted pyrimidine precursors. Key steps include:
- Cyclopropane introduction : Reacting cyclopropane derivatives (e.g., cyclopropylamine) with halogenated pyrimidines under basic conditions (e.g., K₂CO₃ in DMF) to form the 3-cyclopropyl substituent .
- Thioacetamide coupling : Using thiol-acetamide intermediates in nucleophilic substitution reactions with activated pyrimidinone intermediates. Temperature control (60–80°C) and anhydrous solvents (e.g., THF) are critical to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., ethanol/water mixtures) ensures high purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify regiochemistry and substituent positions, particularly distinguishing between pyrrolo and pyrimidine protons .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, essential for detecting synthetic byproducts .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typically required for biological assays) using reverse-phase C18 columns and UV detection .
Q. How can reaction conditions be optimized to improve yield during the final coupling step?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while avoiding protic solvents prevents hydrolysis of the thioacetamide group .
- Catalyst use : Adding catalytic Pd(PPh₃)₄ or CuI accelerates Suzuki-Miyaura couplings for aryl group introductions .
- Temperature gradients : Gradual heating (e.g., 50°C to reflux) minimizes decomposition of heat-sensitive intermediates .
Advanced Research Questions
Q. What computational methods predict the biological activity of this compound against kinase targets?
- Molecular docking : Tools like AutoDock Vina model interactions with ATP-binding pockets of kinases (e.g., EGFR or JAK2). The cyclopropyl and chlorobenzyl groups are prioritized for hydrophobic interactions .
- Quantitative Structure-Activity Relationship (QSAR) : Regression models correlate substituent electronegativity (e.g., Cl, phenyl) with IC₅₀ values from enzyme inhibition assays .
- MD simulations : Assess binding stability over 100-ns trajectories, highlighting critical hydrogen bonds with kinase hinge regions (e.g., backbone NH of Met793 in EGFR) .
Q. How can researchers resolve discrepancies in biological activity data across different assays?
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control for ATP concentration variations .
- Metabolic stability testing : LC-MS/MS quantifies compound degradation in liver microsomes, identifying metabolites that may interfere with activity .
- Orthogonal validation : Cross-check results with SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream kinase inhibition .
Q. What challenges arise in elucidating hydrogen bonding networks via X-ray crystallography?
- Crystal growth : Diffraction-quality crystals require vapor diffusion (e.g., sitting-drop method) with PEG 8000 as a precipitant. Disorder in the cyclopropyl group often necessitates SHELXL refinement with ISOR and DELU constraints .
- Hydrogen bond analysis : Graph-set notation (e.g., R₂²(8) motifs) identifies interactions between the pyrimidinone carbonyl and water molecules, but low-resolution data (<1.5 Å) may obscure weak bonds .
- Twinned crystals : Use PLATON’s TWINLAW to detect twinning and refine with HKLF5 in SHELXL .
Q. How does modifying the 4-chlorobenzyl group impact solubility and bioavailability?
- LogP optimization : Replacing Cl with -CF₃ increases lipophilicity (measured via shake-flask method), but may reduce aqueous solubility. Balance via Hammett σ values to maintain cell permeability .
- Salt formation : Co-crystallization with succinic acid improves solubility in PBS (pH 7.4) by 3-fold, confirmed by phase-solubility studies .
- Pro-drug strategies : Introduce ester moieties at the acetamide group, which hydrolyze in vivo to enhance absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
